molecular formula C20H24N4O B5437892 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide

货号 B5437892
分子量: 336.4 g/mol
InChI 键: IDDFHUULMHVWBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog) protein. BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. Overexpression of BMI-1 has been observed in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 has been shown to reduce cancer stem cell self-renewal and sensitize cancer cells to chemotherapy and radiation therapy.

作用机制

BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. It forms a complex with other proteins, such as Ring1A/B, to form the polycomb repressive complex 1 (PRC1). PRC1 is involved in the epigenetic regulation of gene expression by modifying histones. 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide binds to the N-terminal of BMI-1 and disrupts the interaction between BMI-1 and Ring1A/B, thereby inhibiting the function of PRC1. Inhibition of PRC1 leads to the derepression of genes that are involved in cell differentiation and apoptosis, and the inhibition of genes that are involved in stem cell self-renewal.
Biochemical and physiological effects:
This compound has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis. However, this compound has also been shown to have off-target effects on other proteins, such as MLL1 and MLL2, which are involved in epigenetic regulation of gene expression. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

实验室实验的优点和局限性

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide is a small molecule inhibitor of BMI-1, which makes it an attractive candidate for drug development. It has been shown to have promising anti-cancer properties in preclinical studies. However, this compound has also been shown to have off-target effects on other proteins, which may limit its specificity. Further studies are needed to optimize the dosing and delivery of this compound to minimize off-target effects.

未来方向

For research on 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Optimization of the dosing and delivery of this compound to minimize off-target effects.
3. Development of combination therapies to enhance the anti-cancer properties of this compound.
4. Investigation of the role of BMI-1 in other diseases, such as Alzheimer's disease and diabetes.
5. Development of BMI-1 inhibitors with improved specificity and potency.

合成方法

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide was first synthesized by PTC Therapeutics Inc. The synthesis involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with propylamine to form the corresponding amide. The amide is then reacted with 1H-pyrazole-5-carboxylic acid to form this compound. The final product is obtained as a white solid with a purity of over 99%.

科学研究应用

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 by this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis.

属性

IUPAC Name

2-propyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-11-24-19(9-10-22-24)20(25)21-13-14-7-8-18-16(12-14)15-5-3-4-6-17(15)23-18/h7-10,12,23H,2-6,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDFHUULMHVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。